2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
Description
Properties
CAS No. |
1073-75-2 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
InChI |
InChI=1S/C4H9O4P/c5-1-2-6-9-7-3-4-8-9/h5H,1-4H2 |
InChI Key |
MFWMOQNHOILVPR-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCO |
Canonical SMILES |
C1COP(O1)OCCO |
Other CAS No. |
1073-75-2 |
Synonyms |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
- CAS Number : 1073-75-2
- Molecular Formula : C₄H₉O₄P
- Structure: Features a 1,3,2-dioxaphospholane ring (a five-membered cyclic phosphite ester) linked to an ethanol moiety via an oxygen atom. The phosphorus atom distinguishes it from purely oxygenated analogs .
Comparison with Structurally Similar Compounds
2-(1,3-Dioxolan-2-yl)ethanol
- CAS : 5465-08-7
- Formula : C₅H₁₀O₃
- Properties :
- Applications : Intermediate in organic synthesis, particularly for acetal-protected alcohols .
Key Difference : Absence of phosphorus reduces its utility in flame retardancy but enhances biocompatibility for pharmaceutical applications vs. .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- CAS : 9036-19-5
- Formula : C₁₈H₃₀O₃
- Structure: Phenoxy-ethoxy chain with a bulky tert-octyl substituent.
- Properties :
Key Difference : The bulky aryl-alkyl group increases hydrophobicity and toxicity compared to the smaller, phosphorus-based dioxaphospholane structure vs. .
2-(Biphenyl-2-yloxy)ethanol
- CAS : 7501-02-2
- Formula : C₁₄H₁₄O₂
- Structure: Biphenyl group linked to ethanol via an ether bond.
- Properties :
- Molecular weight: 214.26 g/mol
- Higher rigidity due to the biphenyl moiety.
- Applications : Likely used in polymer additives or as a UV stabilizer .
Key Difference : The biphenyl group enhances UV absorption but lacks the phosphorus atom’s reactivity for esterification or stabilization vs. .
Dodecyltriethylene Glycol Phosphate (Laureth-3 Phosphate)
- Synonyms: Multiple, including triethylene glycol monododecyl ether phosphate .
- Formula : C₁₈H₃₉O₇P
- Structure : Phosphate ester with a dodecyl chain and triethylene glycol group.
- Applications : Surfactant, emulsifier, or anti-static agent in cosmetics .
Key Difference : The phosphate group and long alkyl chain improve surfactant properties but increase molecular complexity compared to the simpler dioxaphospholane derivative vs. .
Comparative Data Table
Research Findings and Implications
- Phosphorus vs. Oxygen Rings: The phosphorus in this compound enhances its reactivity in esterification and stabilization reactions, unlike oxygen-only analogs like 2-(1,3-dioxolan-2-yl)ethanol .
- Toxicity Trade-offs : Bulky substituents (e.g., tert-octyl in CAS 9036-19-5) increase hazards, limiting applications compared to smaller, phosphorus-based structures .
- Functional Group Diversity : Phosphate esters (e.g., Laureth-3 phosphate) excel as surfactants, while dioxaphospholane derivatives are niche in pharmaceuticals due to tailored reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
